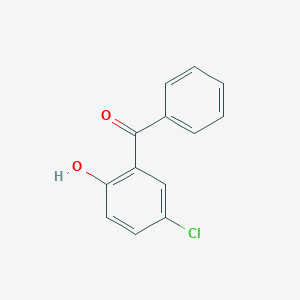

5-Chloro-2-hydroxybenzophenone

Description

Historical Trajectories and Evolution of Benzophenone (B1666685) Research

The study of benzophenone dates back to the 19th century, with early reports, such as one by Carl Graebe in 1874, detailing its chemical reactions. acs.org Initially, research focused on understanding its fundamental chemical properties and synthesis. A common laboratory-scale synthesis involves the Friedel–Crafts acylation of benzene (B151609) with benzoyl chloride. wikipedia.org Over the decades, the scope of benzophenone research has expanded dramatically. The discovery of their utility as photoinitiators in UV-curing applications for inks and coatings marked a significant milestone. wikipedia.org This property stems from the ability of benzophenone to absorb UV light and initiate polymerization reactions. Furthermore, the recognition of naturally occurring benzophenones with diverse biological activities, particularly from fungi and plants of the Clusiaceae family, opened new avenues in medicinal chemistry. nih.gov

The Significance of Substituted Benzophenones in Advanced Chemical Systems

The true versatility of the benzophenone core lies in the effects of substitution on its aromatic rings. The introduction of various functional groups can profoundly alter the molecule's electronic and steric properties, leading to a broad spectrum of applications. iaea.org For instance, the addition of amino and chloro groups, as seen in 2-amino-5-chlorobenzophenone, creates a key intermediate for the synthesis of benzodiazepines, a class of psychoactive drugs. wikipedia.orgwikipedia.org

Substituted benzophenones are also crucial in materials science. Derivatives like 4,4′-difluorobenzophenone and 4,4′-dihydroxybenzophenone are monomers used in the production of high-performance polymers such as PEEK (polyether ether ketone). wikipedia.org In the realm of photochemistry, substituted benzophenones are used as photosensitizers and photophysical probes to study complex interactions, such as those between peptides and proteins. wikipedia.orgmdpi.com The electronic effects of different substituents on the benzophenone molecule can be systematically studied, providing valuable insights for the design of new materials and functional molecules. iaea.orgresearchgate.net The ability to fine-tune the properties of benzophenones through substitution has made them an indispensable tool in modern chemical research, with applications ranging from polymer science to drug discovery. nih.govgoogle.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(5-chloro-2-hydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWSZDODENFLSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047894 | |

| Record name | (5-Chloro-2-hydroxyphenyl)phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] | |

| Record name | Chlorohydroxy benzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, Practically insoluble in water, Soluble in alcohol, ethyl acetate, methyl ethyl ketone | |

| Record name | Chlorohydroxy benzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals, Yellow powder | |

CAS No. |

85-19-8 | |

| Record name | Benzophenone 7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorohydroxy benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-hydroxybenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-Chloro-2-hydroxyphenyl)phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-hydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOPHENONE-7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPJ1YPA54D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlorohydroxy benzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

95.3 °C, MP: 96-98 °C (205-208 °F) | |

| Record name | Chlorohydroxy benzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Mechanistic Pathways for 5 Chloro 2 Hydroxybenzophenone

Established Synthetic Routes to 5-Chloro-2-hydroxybenzophenone

The production of this compound and its parent structure, 2-hydroxybenzophenone (B104022), relies on a few key chemical transformations. These routes are often chosen based on desired yield, reaction conditions, and precursor availability.

The Friedel-Crafts acylation is a conventional and widely utilized method for synthesizing benzophenones. researchgate.net This reaction typically involves the acylation of an aromatic compound with a benzoyl halide in the presence of a Lewis acid catalyst. researchgate.net A significant related method for producing this compound is the Fries rearrangement of p-chlorophenyl benzoate (B1203000). chemicalbook.com This intramolecular reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid like aluminum chloride. The reaction can be performed under various conditions to optimize the yield of the desired product. chemicalbook.com

For instance, the rearrangement of p-chlorophenyl benzoate can be conducted without a solvent at high temperatures or in a refluxing solvent. The choice of conditions significantly impacts the reaction time and yield. chemicalbook.com

Table 1: Fries Rearrangement of p-Chlorophenyl Benzoate to this compound

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Source(s) |

|---|---|---|---|---|---|

| Aluminum Chloride | None | 180 | 10 min | 85 | chemicalbook.com |

| Aluminum Chloride | None | 155-157 | 2 h | 90 | chemicalbook.com |

| Aluminum Chloride | None | 130-140 | 1 h | 72 | chemicalbook.com |

| Aluminum Chloride | None | 100-150 | 0.5-3 h | 68 | chemicalbook.com |

This table presents data on the Fries rearrangement of p-chlorophenyl benzoate under various reaction conditions.

The photo-Fries rearrangement offers an alternative, photochemically-induced pathway to 2-hydroxybenzophenone derivatives from aryl benzoates. acs.orgunipv.it This reaction proceeds via the irradiation of a p-substituted aryl benzoate, leading to the formation of ortho- and para-hydroxybenzophenones, along with other byproducts like phenols and benzoic acid. acs.orgnih.gov

Research has shown that the reaction medium plays a crucial role in the selectivity of the photo-Fries rearrangement. acs.orgnih.govconicet.gov.ar In homogeneous media such as cyclohexane, acetonitrile (B52724), or methanol, a mixture of products is typically observed. acs.orgnih.gov However, when the reaction is conducted in micellar media, such as in the presence of sodium dodecyl sulfate (B86663) (SDS), a notable selectivity towards the formation of 2-hydroxybenzophenone derivatives is achieved, often with yields exceeding 90%. acs.orgunipv.it This enhanced selectivity is attributed to the hydrophobic core of the micelle, which constrains the reacting species. acs.orgnih.gov Laser flash photolysis experiments have helped to characterize the transient species involved, including p-substituted phenoxy radicals and substituted 2-benzoylcyclohexadienone intermediates, in both homogeneous and micellar environments. acs.orgnih.gov

A more recent and innovative approach for synthesizing 2-hydroxybenzophenones involves the decarbonylation-oxidation of 3-arylbenzofuran-2(3H)-ones. nih.govbeilstein-journals.org This method can be performed under transition-metal-free conditions or catalyzed by metals like nickel. researchgate.netnih.govbeilstein-journals.org

The transition-metal-free protocol utilizes a base, such as cesium carbonate (Cs₂CO₃), in a solvent like tetrahydrofuran (B95107) (THF) under an open atmosphere. nih.govbeilstein-journals.org The key to this transformation is the in-situ generation of THF hydroperoxide through autooxidation, which facilitates the conversion to 2-hydroxybenzophenones. nih.govbeilstein-journals.org This method is considered advantageous as it is mild and produces carbon dioxide as a non-toxic byproduct. nih.gov The protocol has been successfully applied to a diverse range of substrates, providing good to excellent yields of the target products. nih.govbeilstein-journals.org

Alternatively, a nickel-catalyzed version of this reaction has been developed. researchgate.netgoogle.com Using a nickel chloride catalyst with an oxidant like di-tert-butyl peroxide in a solvent such as toluene (B28343), 3-arylbenzofuran-2(3H)-ones can be efficiently converted to 2-hydroxybenzophenones in high yields. google.com

Table 2: Synthesis of 2-Hydroxybenzophenone Derivatives via Decarbonylation-Oxidation

| Precursor | Catalyst/Base | Oxidant | Solvent | Yield (%) | Source(s) |

|---|---|---|---|---|---|

| 5-Methyl-3-phenylbenzofuran-2(3H)-one | Cs₂CO₃ (2.0 equiv) | Air (in situ hydroperoxide) | THF | 92 | nih.gov |

| 3-(4-chlorophenyl)-4-methylbenzofuranone | Nickel Chloride (10 mol%) | Di-t-butylperoxide | Toluene | 99 | google.com |

| 3-(2-chlorophenyl)-4-methylbenzofuranone | Nickel Chloride (10 mol%) | Di-t-butylperoxide | Toluene | 71 | google.com |

This table showcases examples of 2-hydroxybenzophenone synthesis using decarbonylation-oxidation strategies under different catalytic conditions.

Role of this compound as a Key Organic Intermediate

This compound serves as a versatile building block in organic synthesis, primarily due to its reactive hydroxyl and carbonyl groups and the potential for substitution on its chlorinated phenyl ring.

The structure of this compound allows for various derivatization reactions to introduce new functional groups, leading to compounds with altered chemical properties.

One notable reaction is the treatment of this compound with phosphorus pentachloride (PCl₅). This reaction converts the starting material into a relatively moisture-stable dichloromethylene derivative. Subsequent heating of this intermediate results in the loss of phosphoryl chloride (P(O)Cl₃) to yield 2,5-dichlorobenzophenone (B102398), demonstrating a method for introducing a second chlorine atom onto the benzophenone (B1666685) scaffold.

Furthermore, direct halogenation can be employed. For example, the bromination of this compound can be used to synthesize 3-Bromo-5-chloro-2-hydroxybenzophenone. This brominated derivative can then serve as a precursor for the synthesis of other complex molecules like chalcones and chroman-4-ones. Other potential derivatizations include the oxidation of the hydroxyl group or the reduction of the carbonyl group to an alcohol.

This compound is a crucial precursor in the synthesis of complex polydentate ligands, particularly unsymmetrical tetradentate Schiff base ligands. mst.eduresearchgate.netresearchgate.net A systematic approach involves the condensation of this compound with one amino group of a diamine, such as 1,2-diaminobenzene (o-phenylenediamine). mst.eduresearchgate.net This initial reaction forms a tridentate Schiff base intermediate, which still possesses a free amino group. mst.edu

This free amino group can then be reacted with a variety of aldehydes or ketones, such as substituted salicylaldehydes or o-vanillin, to form the final unsymmetrical tetradentate Schiff base ligand. mst.eduresearchgate.net These versatile ligands are capable of coordinating with a wide range of metal ions—including copper(II), nickel(II), zinc(II), and uranium(VI)—to form stable metal complexes with specific physicochemical properties and geometries. mst.eduresearchgate.netresearchgate.net Symmetrical tetradentate ligands can also be formed by reacting two moles of this compound with one mole of 1,2-diaminobenzene. mst.edu

Table 3: Examples of Ligands and Complexes Derived from this compound

| Reactants | Resulting Ligand Type | Complexed Metals | Source(s) |

|---|---|---|---|

| This compound, 1,2-diaminobenzene, substituted salicylaldehydes | Unsymmetrical Tetradentate Schiff Base | Copper(II), Nickel(II) | mst.edu |

| This compound, o-phenylenediamine, salicylaldehyde (B1680747) | Unsymmetrical Tetradentate Schiff Base | Copper(II), Nickel(II), Zinc(II), Manganese(II), Cobalt(II) | researchgate.net |

| This compound, o-phenylenediamine, o-vanillin | Unsymmetrical Tetradentate Schiff Base | Uranyl(II) [UO₂(II)] | researchgate.net |

| This compound, 1,2-diaminobenzene | Symmetrical Tetradentate Schiff Base | Nickel(II) | mst.edu |

This table provides examples of complex ligands synthesized using this compound as a key starting material and the metal ions they are used to complex.

Reaction Mechanisms in the Preparation of this compound

The synthesis of this compound, a significant ultraviolet (UV) absorber, is predominantly achieved through two principal reaction pathways: the Fries rearrangement and Friedel-Crafts acylation. The selection of a specific method can be influenced by factors such as desired yield, regioselectivity, and the availability of starting materials.

A prevalent and historically significant method for synthesizing 2-hydroxybenzophenones is the Fries rearrangement of phenyl esters. beilstein-journals.org In the case of this compound, the process commences with the esterification of p-chlorophenol with benzoyl chloride. This intermediate, p-chlorophenyl benzoate, subsequently undergoes rearrangement in the presence of a Lewis acid, typically aluminum chloride (AlCl₃). chemicalbook.comsemanticscholar.org The reaction can be conducted without a solvent at elevated temperatures, for instance, at 180°C for 10 minutes, yielding 85% of the final product, or at 155–157°C for 2 hours for a 90% yield. chemicalbook.com Alternatively, the reaction can be carried out in a solvent like refluxing chlorobenzene, though this may result in a lower yield. chemicalbook.com

The Friedel-Crafts acylation offers a more direct route to this compound. beilstein-journals.orgsemanticscholar.org This classic electrophilic aromatic substitution involves the reaction of an acylating agent, such as benzoyl chloride, with a substituted phenol (B47542) in the presence of a Lewis acid catalyst. semanticscholar.org For the synthesis of this compound, p-chlorophenol is reacted with benzoyl chloride using aluminum chloride as the catalyst. semanticscholar.org A solvent-free approach has been described where p-chlorophenol and aluminum chloride are mixed and heated, followed by the dropwise addition of benzoyl chloride. This method is noted for its rapid reaction time, completing within 10 minutes, and providing excellent yields. semanticscholar.org

Another innovative approach involves the decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones . beilstein-journals.orgbeilstein-journals.org This transition-metal-free method provides a route to 2-hydroxybenzophenones under mild conditions. beilstein-journals.org The process is believed to proceed via the in-situ generation of hydroperoxides. beilstein-journals.org

Furthermore, a catalytic synthesis method has been developed using benzofuranone derivatives as the starting material. This one-pot reaction utilizes a nickel chloride catalyst, a di-tert-butylperoxide oxidant, and sodium carbonate in a toluene solvent under air. This process is highlighted for its simple operation, mild reaction conditions, and high product yield.

Table 1: Comparison of Synthetic Methodologies for this compound

| Synthetic Method | Starting Materials | Catalyst/Reagent | Reaction Conditions | Yield | Reference |

| Fries Rearrangement | p-Chlorophenyl benzoate | Aluminum chloride | 180°C, 10 min, no solvent | 85% | chemicalbook.com |

| Fries Rearrangement | p-Chlorophenyl benzoate | Aluminum chloride | 155–157°C, 2 h, no solvent | 90% | chemicalbook.com |

| Fries Rearrangement | p-Chlorophenyl benzoate | Aluminum chloride | 130–140°C, 1 h | 72% | chemicalbook.com |

| Fries Rearrangement | p-Chlorophenyl benzoate | Aluminum chloride | Refluxing chlorobenzene, 4 h | 14% | chemicalbook.com |

| Friedel-Crafts Acylation | p-Chlorophenol, Benzoyl chloride | Aluminum chloride | 110°C, 10 min, solvent-free | 72-96% | semanticscholar.org |

| Decarbonylation-Oxidation | 3-Arylbenzofuran-2(3H)-ones | Cesium carbonate | 50°C, THF, open atmosphere | Good to high | beilstein-journals.orgbeilstein-journals.org |

| Catalytic Synthesis | Benzofuranone derivative | Nickel chloride, Di-tert-butylperoxide, Sodium carbonate | 80°C, 12 h, Toluene | 99% | google.com |

Reaction Mechanisms in the Preparation of this compound

The formation of this compound via the Fries rearrangement and Friedel-Crafts acylation involves distinct mechanistic pathways.

The Fries rearrangement is believed to proceed through an intermolecular mechanism. oup.com The first step involves the coordination of the Lewis acid, aluminum chloride, to the carbonyl oxygen of the p-chlorophenyl benzoate. This coordination polarizes the carbonyl group, making the acyl group a better electrophile. Subsequently, the ester linkage is cleaved, generating an acylium ion and an aluminum phenoxide complex. The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring of the phenoxide. Due to the directing effect of the hydroxyl group (after work-up) and the chloro substituent, the acylation occurs preferentially at the ortho position to the hydroxyl group, leading to the formation of this compound.

The Friedel-Crafts acylation mechanism also involves the generation of an acylium ion. semanticscholar.org Benzoyl chloride reacts with the Lewis acid, aluminum chloride, to form a highly electrophilic acylium ion (C₆H₅CO⁺). This electrophile then attacks the aromatic ring of p-chlorophenol. The hydroxyl group is a strong activating group and an ortho-, para-director, while the chlorine atom is a deactivating group but also an ortho-, para-director. The incoming benzoyl group is directed to the position ortho to the hydroxyl group, which is also meta to the chlorine atom, resulting in the regioselective formation of this compound. The reaction is completed by the deprotonation of the arenium ion intermediate to restore the aromaticity of the ring. The use of solvent-free conditions with grinding can enhance the reaction rate and efficiency. semanticscholar.org

The mechanism for the decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones is proposed to involve a radical pathway. beilstein-journals.org The reaction is initiated by the in-situ formation of hydroperoxides from the solvent, such as tetrahydrofuran (THF), in the presence of a base like cesium carbonate and atmospheric oxygen. These hydroperoxides are thought to play a crucial role in the transformation of the benzofuranone to the corresponding 2-hydroxybenzophenone. beilstein-journals.org

Chemical Reactivity and Advanced Transformation Studies of 5 Chloro 2 Hydroxybenzophenone

Electrophilic and Nucleophilic Substitution Reactions of 5-Chloro-2-hydroxybenzophenone

The reactivity of this compound in substitution reactions is influenced by the electronic effects of its substituents. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions, while the chloro group is a deactivating group but also an ortho-, para-director.

The chloro group attached to the benzophenone (B1666685) ring is generally unreactive towards nucleophilic aromatic substitution. For a related compound, 3-bromo-5-chloro-2-hydroxybenzophenone, the halogen atoms are noted to be susceptible to replacement by nucleophiles such as amines or alkoxides. However, specific documented examples of nucleophilic displacement of the chlorine atom in this compound are not prevalent in readily available literature, suggesting that other parts of the molecule are more reactive under typical nucleophilic conditions.

The hydroxyl group is a primary site of reactivity in this compound. It readily undergoes electrophilic substitution on the oxygen atom. A notable example is its reaction with ethyl 2-bromoacetate. This reaction, when carried out with sodium hydride in dry toluene (B28343), yields a mixture of intermediates including ethyl (2-benzoyl-4-chloro)phenoxyacetate. clockss.org Subsequent treatment of this mixture with sodium ethoxide in refluxing absolute ethanol (B145695) leads to quantitative yields of the cyclized and dehydrated product, ethyl 5-chloro-3-phenyl-1-benzofuran-2-carboxylate. clockss.org

This reactivity highlights the nucleophilic character of the phenoxide ion formed under basic conditions. The hydroxyl group's directing effect also influences electrophilic substitution on the aromatic ring, although reactions directly involving the hydroxyl group itself, such as ether and ester formation, are more commonly reported. libretexts.org

Oxidation and Reduction Chemistry of the Benzophenone Core in this compound

The benzophenone core contains a carbonyl group that is susceptible to reduction. The reduction potential of this compound has been investigated using cyclic voltammetry (CV). researchgate.netresearchgate.net These studies show a distinct reduction peak, with the process being influenced by the solvent used (acetonitrile, DMF, or DMSO). researchgate.netresearchgate.net The reduction primarily occurs at the carbonyl moiety, where an electron is added to the Lowest Unoccupied Molecular Orbital (LUMO), which is predominantly located on the carbonyl group. researchgate.net The presence of the electron-withdrawing chloro group gives the molecule a more favorable reduction potential compared to unsubstituted 2-hydroxybenzophenone (B104022). researchgate.net The product of this reduction is typically the corresponding secondary alcohol, a derivative of diphenylmethanol.

Information regarding the specific conditions for the oxidation of the benzophenone core in this compound is less common, as the phenyl rings are relatively electron-deficient and resistant to oxidation. The primary hydroxyl group could be oxidized under certain conditions, but this would alter the fundamental structure of the starting material.

Specific Reagent Interactions and Associated Reaction Mechanisms

The reaction of this compound with phosphorus pentachloride (PCl₅) is a well-documented and noteworthy transformation. acs.org Instead of the simple conversion of the hydroxyl group to a chloro group, a more complex reaction occurs. The product is not 2,5-dichlorobenzophenone (B102398) directly, but rather an organophosphorus compound, α,α,4-trichloro-α-phenyl-o-tolyl dichlorophosphinate. researchgate.net

In this reaction, the carbonyl oxygen is replaced by two chlorine atoms, and the hydroxyl group is converted into a dichlorophosphinate group. researchgate.net This intermediate is stable enough to be isolated. Upon heating, this compound undergoes thermal decomposition, losing phosphoryl trichloride (B1173362) (POCl₃) to yield 2,5-dichlorobenzophenone. researchgate.netrsc.org This two-step process serves as a convenient method for the synthesis of 2,5-dichlorobenzophenones. acs.orgrsc.org

| Reactant | Reagent | Intermediate Product | Final Product (after pyrolysis) | Reference |

|---|---|---|---|---|

| This compound | Phosphorus Pentachloride (PCl₅) | α,α,4-Trichloro-α-phenyl-o-tolyl dichlorophosphinate | 2,5-Dichlorobenzophenone | , researchgate.net |

This compound is a common precursor for the synthesis of Schiff base ligands. These ligands are typically formed through the condensation reaction between the carbonyl group of the benzophenone and the primary amino group of various amines. The hydroxyl group often remains, acting as a chelating site in the resulting ligand.

Unsymmetrical tetradentate Schiff base ligands have been synthesized by reacting this compound with o-phenylenediamine, followed by reaction with another carbonyl compound like salicylaldehyde (B1680747) or o-vanillin. asianpubs.orgtandfonline.comresearchgate.net These multi-dentate ligands readily form stable complexes with a variety of metal ions, including Lanthanides (Ln(III)), Ruthenium (Ru(II), Ru(III)), Copper (Cu(II)), Nickel (Ni(II)), Zinc (Zn(II)), Manganese (Mn(II)), and Cobalt (Co(II)). asianpubs.orgtandfonline.comkoreascience.kr

The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration to form the characteristic azomethine (C=N) bond of the Schiff base. The resulting complexes often exhibit interesting catalytic or biological properties. asianpubs.orgkoreascience.krsemanticscholar.org

| Amine Reagent | Resulting Schiff Base Type | Complexed Metals | Reference |

|---|---|---|---|

| o-Phenylenediamine and Salicylaldehyde | Unsymmetrical Tetradentate | Cu(II), Ni(II), Zn(II), Mn(II), Co(II) | tandfonline.com |

| o-Phenylenediamine and o-Vanillin | Unsymmetrical Tetradentate | Er(III), Pr(III), Gd(III), UO₂(II) | asianpubs.org, researchgate.net |

| o-Phenylenediamine and 2-Thiophenecarbaldehyde | Unsymmetrical Tetradentate | Ru(III) | koreascience.kr |

| Ethylenediamine | Symmetrical Tetradentate | Ru(II) | semanticscholar.org |

Investigating the Influence of Substituents on this compound Reactivity

The reactivity of the this compound scaffold is significantly modulated by the electronic properties and steric hindrance of additional substituents on its aromatic rings. The interplay between the existing chloro, hydroxyl, and benzoyl groups and any new functionalities dictates the molecule's behavior in various chemical transformations. Research into these substituent effects provides critical insights into reaction mechanisms and allows for the strategic design of synthetic pathways to novel derivatives.

The inherent reactivity of benzophenones is often governed by the stability of intermediates, such as ketyl radicals formed during photoreduction, or the electrophilicity of the carbonyl carbon. researchgate.net Substituents can alter the electron density distribution across the molecule, thereby influencing these factors. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert opposing effects that can either accelerate or decelerate reactions, or direct the formation of specific regioisomers.

Electronic Effects on Synthetic Transformations

In synthetic applications, the nature of substituents plays a crucial role in determining reaction efficiency and yield. For instance, in the synthesis of 3-phenyl-1-benzofuran-2-carboxylic acid derivatives from substituted 2-hydroxybenzophenones, the reactivity of the starting ketone is markedly influenced by the electronic character of its substituents. clockss.org

Studies have shown that the presence of an electron-withdrawing group on the phenyl ring enhances the reactivity of the carbonyl function. clockss.org This increased reactivity facilitates subsequent cyclization and dehydration steps. For example, the conversion of various substituted 2-hydroxybenzophenones to their corresponding ethyl 3-phenyl-1-benzofuran-2-carboxylates demonstrates this principle. The reaction proceeds with significantly higher yields when electron-withdrawing substituents are present compared to electron-donating ones. clockss.org

Table 1: Effect of Substituents on the Yield of Ethyl 3-phenyl-1-benzofuran-2-carboxylates

| Starting Benzophenone Substituent (R1) | Product | Yield (%) |

| H | Ethyl 5-chloro-3-phenyl-1-benzofuran-2-carboxylate | 99 |

| Cl | Ethyl 5,4'-dichloro-3-phenyl-1-benzofuran-2-carboxylate | 94 |

| NO₂ | Ethyl 5-chloro-4'-nitro-3-phenyl-1-benzofuran-2-carboxylate | 91 |

| OCH₃ | Ethyl 5-chloro-4'-methoxy-3-phenyl-1-benzofuran-2-carboxylate | 77 |

Data sourced from a study on the synthesis of 3-phenyl-1-benzofuran-2-carboxylic acid derivatives. clockss.org

Influence on Photochemical Reactivity

The photochemical behavior of benzophenones is highly sensitive to ring substitution. These effects are particularly evident in photoreduction processes and photochemical cycloadditions like the Paternò–Büchi reaction. researchgate.netbeilstein-journals.org The rate and efficiency of these reactions are often dependent on the nature of the lowest triplet excited state (n-π* or π-π*) and the stability of the resulting radical intermediates. researchgate.net

In photoreduction reactions, the rate-determining factor is often the stability of the aromatic ketyl radical formed. researchgate.net Both electron-donating and electron-withdrawing substituents can influence this stability. For example, studies on various benzophenone derivatives have shown a clear correlation between the Hammett constant of the substituent and the reaction kinetics. core.ac.uk Generally, benzophenones with electron-withdrawing groups exhibit higher photochemical efficiency in cycloaddition reactions, while those with electron-donating groups are less efficient. beilstein-journals.org

This principle was demonstrated in the Paternò–Büchi reaction between substituted benzophenones and pyrimidine (B1678525) derivatives. The reaction efficiency and the ratio of regioisomeric products (oxetanes) were clearly correlated with the electronic properties of the substituents on the benzophenone. beilstein-journals.org

Table 2: Substituent Influence on Efficiency and Regioselectivity in the Paternò–Büchi Reaction

| Benzophenone Substituent (Y) | Reaction | Yield (%) | Regioselectivity (2/3) |

| CH₃O (EDG) | with DMT | 25 | 52:48 |

| H | with DMT | 52 | 55:45 |

| F (EWG) | with DMT | 53 | 56:44 |

| Cl (EWG) | with DMT | 77 | 38:62 |

| CN (EWG) | with DMT | 82 | 14:86 |

Data adapted from a study on the Paternò–Büchi reaction of 4,4'-disubstituted benzophenones. beilstein-journals.org EDG = Electron-Donating Group, EWG = Electron-Withdrawing Group.

The data show that strong electron-withdrawing groups like cyano (CN) and chloro (Cl) lead to higher reaction yields compared to the electron-donating methoxy (B1213986) (CH₃O) group. Furthermore, the substituents significantly influence the regioselectivity of the cycloaddition. beilstein-journals.org These effects are attributed to the alteration of the energy levels of the frontier molecular orbitals and the stability of the 1,4-diradical intermediates formed during the reaction. beilstein-journals.org

Similarly, in the photo-Fries rearrangement of p-substituted phenyl benzoates, which produces 5-substituted-2-hydroxybenzophenone derivatives, the electronic nature of the substituent affects the rate of product formation. rug.nlnih.gov A satisfactory quantification of these substituent effects has been achieved using the Hammett linear free energy relationship. rug.nlnih.gov

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2 Hydroxybenzophenone

Vibrational Spectroscopic Analysis of 5-Chloro-2-hydroxybenzophenone (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, offers a detailed fingerprint of the molecular structure of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to the functional groups present and their chemical environment.

Key vibrational frequencies for this compound are summarized below:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Hydroxyl (-OH) | Stretching | 3200–3600 | |

| Carbonyl (C=O) | Stretching | 1623 | rsc.org |

| Aromatic C-H | Stretching | 3070 | rsc.org |

The hydroxyl group's stretching vibration appears as a broad band, indicative of intramolecular hydrogen bonding with the adjacent carbonyl group. The exact position of the carbonyl stretching frequency is influenced by this hydrogen bonding and the electronic effects of the chlorine substituent.

Nuclear Magnetic Resonance Spectroscopic Studies of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Data (500 MHz, CDCl₃): rsc.org

| Chemical Shift (δ/ppm) | Multiplicity | Integration | Assignment |

| 11.92 | s | 1H | -OH |

| 7.68-7.67 | d | 2H | Aromatic |

| 7.64-7.61 | t | 1H | Aromatic |

| 7.56-7.52 | m | 3H | Aromatic |

| 7.47-7.44 | dd | 1H | Aromatic |

| 7.05-7.03 | d | 1H | Aromatic |

¹³C NMR Data (125 MHz, CDCl₃): rsc.org

| Chemical Shift (δ/ppm) |

| 201.0 |

| 162.0 |

| 137.5 |

| 136.5 |

| 132.7 |

| 129.5 |

| 128.9 |

| 123.7 |

| 20.4 |

| 120.0 |

The downfield shift of the hydroxyl proton is a direct consequence of the strong intramolecular hydrogen bond. The complexity of the aromatic region in the ¹H NMR spectrum arises from the coupling between the protons on the two phenyl rings. In ¹³C NMR, the carbon atom attached to the chlorine atom exhibits a characteristic chemical shift. Studies on derivatives of this compound, such as its thiosemicarbazone complexes, show shifts in these NMR signals upon coordination to a metal center, providing insights into the binding mode of the ligand. rsc.orgresearchgate.net

Electronic Absorption and Emission Spectroscopy of this compound

Ultraviolet-Visible Absorption Characteristics and Transitions

Ultraviolet-visible (UV-Vis) spectroscopy reveals the electronic transitions within the molecule. This compound exhibits intense absorption bands in the UV region, which are attributed to π-π* and n-π* transitions within the aromatic system and the carbonyl group.

| λmax (nm) | Solvent | Reference |

| 354, 262, 226 | Nujol | rsc.org |

| 320-380 | Not specified | nih.gov |

The absorption spectrum is characterized by multiple bands, indicating several possible electronic transitions. The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents. researchgate.netnih.gov The electronic transitions are crucial for understanding the photophysical and photochemical behavior of the compound, including its use as a UV absorber. beilstein-journals.org

Phosphorescence and Phosphorescence-Excitation Spectroscopy

Phosphorescence spectroscopy provides information about the triplet excited states of a molecule. Studies on benzophenone (B1666685) derivatives, including this compound (also known as BP-7), have been conducted in rigid solutions at 77 K to determine the energy levels and lifetimes of their lowest excited triplet (T₁) states. nih.govresearchgate.net The phosphorescence spectrum of benzophenone itself is known to be sensitive to the environment, exhibiting dual phosphorescence in certain solvent mixtures due to the formation of complexes with solvent molecules. rsc.org The triplet state properties are essential for understanding the photosensitizing capabilities of these compounds. nih.gov

Mass Spectrometric Techniques for Structural Characterization

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

For this compound (C₁₃H₉ClO₂), the expected exact mass is approximately 232.0291 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Fragmentation patterns observed in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide structural information. nih.govmassbank.jp The fragmentation of the [M-H]⁻ precursor ion of this compound has been studied, revealing characteristic product ions. nih.gov

X-ray Crystallographic Studies on this compound and its Crystal Packing

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. For this compound, crystallographic studies reveal key structural features. researchgate.net

Intramolecular Hydrogen Bonding Networks (e.g., O—H⋯O)

A predominant feature of the molecular structure of this compound is a strong intramolecular hydrogen bond between the hydroxyl group (O—H) and the carbonyl oxygen (C=O). researchgate.netresearchgate.netiucr.org This interaction results in the formation of a stable six-membered ring, a common characteristic in 2-hydroxybenzophenone (B104022) derivatives. researchgate.net The presence of this intramolecular hydrogen bond is confirmed by X-ray crystallography, which shows the enol form is present in the solid state. researchgate.net

The geometry of this hydrogen bond has been precisely characterized. The O—H⋯O angle is reported to be 150(2)°. researchgate.netiucr.org This strong intramolecular linkage contributes to the stability of the molecule's conformation. The formation of this chelate ring is a significant factor in the preference for the enol tautomer. The two aromatic rings in the molecule are not coplanar, exhibiting a dihedral angle of 57.02(3)° with respect to each other. researchgate.netiucr.orgresearchgate.net This non-planar conformation is a balance between the delocalization of electrons across the benzoyl system and the steric hindrance between the two rings.

| Interaction | Description | Angle (°) | Significance |

| O—H⋯O | Intramolecular hydrogen bond | 150(2) researchgate.netiucr.org | Stabilizes the enol tautomer and molecular conformation |

| Dihedral Angle | Angle between the two aromatic rings | 57.02(3) researchgate.netiucr.orgresearchgate.net | Defines the non-planar molecular conformation |

Intermolecular Interactions (e.g., C—H⋯O, C—H⋯π, π–π stacking)

The crystal packing of this compound is governed by a network of weaker intermolecular interactions, which include C—H⋯O hydrogen bonds, C—H⋯π interactions, and π–π stacking. researchgate.netiucr.orgresearchgate.net These interactions are crucial in building the three-dimensional supramolecular architecture.

Furthermore, π–π stacking interactions are present between the phenyl ring and the chlorohydroxy aromatic ring of adjacent molecules. researchgate.netiucr.org The distance between the centroids of these interacting rings (Cg1···Cg2) is 4.2140(9) Å. iucr.org The rings are not perfectly parallel, with a dihedral angle of 10.5° between them. The interplanar distance is 3.702(1) Å, and the offset between the ring centers is 2.01 Å. iucr.org These π–π stacking interactions play a significant role in the efficient packing of the molecules in the crystal lattice.

| Interaction Type | Atoms/Groups Involved | Distance (Å) | Angle (°) | Offset (Å) |

| C—H⋯π iucr.org | C12—H12···Cg2 | H12···Cg2: 2.82(2) | 129(1) | - |

| π–π stacking iucr.org | Phenyl ring and chlorohydroxy aromatic ring | Cg1···Cg2: 4.2140(9) | 10.5 | 2.01 |

| Interplanar distance in π–π stacking iucr.org | - | 3.702(1) | - | - |

Coordination Chemistry and Metal Complexation of 5 Chloro 2 Hydroxybenzophenone

Synthesis and Characterization of Metal Complexes with 5-Chloro-2-hydroxybenzophenone-Derived Ligands

The synthesis of metal complexes using ligands derived from this compound typically involves the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent. Characterization of these complexes relies on a combination of spectroscopic and analytical techniques to determine their structure, composition, and physicochemical properties.

The synthesis of lanthanide(III) complexes often utilizes Schiff base ligands derived from this compound. For instance, a new unsymmetrical tetradentate Schiff base, synthesized from this compound, o-phenylenediamine, and o-vanillin, has been used to prepare complexes with Erbium(III), Praseodymium(III), and Gadolinium(III). asianpubs.org The general synthetic route involves reacting the Schiff base ligand with hydrated lanthanide(III) nitrates in an ethanolic solution. asianpubs.org

These complexes, with the general formula [Ln(HL)(NO₃)₂(H₂O)]·2H₂O, have been characterized through various methods. asianpubs.org Elemental analysis confirms the metal-to-ligand stoichiometry, while molar conductance measurements in DMSO indicate their non-electrolytic nature. asianpubs.org Spectroscopic techniques are crucial for elucidating the coordination mode. Infrared (IR) spectra show a shift to a lower frequency for the phenolic C-O stretching vibration upon complexation, indicating coordination of the phenolic oxygen to the lanthanide ion. asianpubs.org The appearance of new bands in the far-IR region, attributable to Ln-O and Ln-N vibrations, provides direct evidence for the bonding between the metal and the donor atoms of the ligand. asianpubs.org Thermal analysis (TG-DTG) helps in understanding the thermal stability and the nature of water molecules (coordinated or lattice) in the complexes. asianpubs.org A coordination number of nine has been suggested for some lanthanide complexes derived from similar semicarbazone ligands. usp.ac.fjresearchgate.net

Table 1: Characterization Data for Lanthanide(III) Complexes with an Unsymmetrical Schiff Base Ligand

| Complex | Molar Conductance (S cm² mol⁻¹) | IR (cm⁻¹) ν(C=N) | IR (cm⁻¹) ν(C-O) | IR (cm⁻¹) ν(Ln-O) / ν(Ln-N) |

| [Pr(HL)(NO₃)₂(H₂O)]·2H₂O | 15.6 | 1618 | 1272 | 437 / 544 |

| [Gd(HL)(NO₃)₂(H₂O)]·2H₂O | 14.2 | 1621 | 1272 | 467 / 581 |

| [Er(HL)(NO₃)₂(H₂O)]·2H₂O | 12.8 | 1620 | 1272 | 452 / 564 |

| Data sourced from Bi, C. et al. asianpubs.org |

Ligands derived from this compound form stable complexes with a variety of transition metals. The synthesis generally involves refluxing the ligand with the corresponding metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent like ethanol (B145695) or methanol. tandfonline.comsemanticscholar.org

Unsymmetrical tetradentate Schiff base ligands have been used to synthesize complexes of Co(II), Ni(II), Cu(II), Zn(II), and Mn(II). tandfonline.comerpublications.com These complexes are typically stable in air and soluble in solvents like DMF and DMSO. tandfonline.com Molar conductivity measurements have shown them to be non-electrolytes. tandfonline.com Similarly, tridentate ONO-type Schiff bases have been used to create complexes with Cr(III), Fe(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). semanticscholar.org

Thiosemicarbazone derivatives of this compound also form well-defined complexes. Mixed ligand complexes of zinc(II) containing a this compound thiosemicarbazone and acetylacetone (B45752) have been synthesized and characterized. researchgate.nettandfonline.comtypeset.io Nickel(II) complexes with various substituted thiosemicarbazones have also been prepared, often in the presence of a co-ligand like triphenylphosphine (B44618). rsc.orgresearchgate.netfigshare.com These complexes have been thoroughly characterized by elemental analysis, IR, ¹H and ³¹P NMR spectroscopy, and in some cases, single-crystal X-ray diffraction. rsc.orgresearchgate.netfigshare.com

Table 2: Examples of Transition Metal Complexes with this compound Derivatives

| Metal Ion | Ligand Type | Proposed Geometry | References |

| Co(II) | Schiff Base | Octahedral | tandfonline.comsemanticscholar.org |

| Ni(II) | Schiff Base | Octahedral | tandfonline.comsemanticscholar.org |

| Ni(II) | Thiosemicarbazone | Square Planar, Distorted-Octahedral | rsc.orgtandfonline.com |

| Cu(II) | Schiff Base | Square Planar | tandfonline.com |

| Zn(II) | Schiff Base | Tetrahedral | tandfonline.com |

| Zn(II) | Thiosemicarbazone | Distorted Square-Pyramidal | researchgate.nettandfonline.com |

| Mn(II) | Schiff Base | Octahedral | tandfonline.com |

| Mn(III) | Schiff Base | Square Pyramidal | asianpubs.org |

| Cd(II) | Thiosemicarbazone | Distorted Trigonal Bipyramidal, Tetrahedral | researchgate.net |

Ligand Behavior and Chelation Properties of this compound Derivatives

The coordination behavior of ligands derived from this compound is dictated by the nature of the functional groups introduced during their synthesis. These modifications create multidentate chelating agents capable of forming stable ring structures with metal ions.

Schiff base ligands are typically synthesized through the condensation reaction of the ketone group of this compound with a primary amine. Unsymmetrical tetradentate Schiff bases can be prepared in a stepwise manner. asianpubs.orgtandfonline.com For example, a mono-Schiff base is first formed by reacting this compound with o-phenylenediamine. asianpubs.orgtandfonline.com This intermediate is then reacted with a different aldehyde, such as salicylaldehyde (B1680747) or o-vanillin, to yield the final unsymmetrical ligand. asianpubs.orgtandfonline.com

These Schiff bases typically act as multidentate ligands, coordinating to metal ions through the phenolic oxygen and the imine (azomethine) nitrogen atoms. asianpubs.orgsemanticscholar.org The chelation behavior is confirmed by IR spectroscopy. Upon complexation, the broad band corresponding to the phenolic ν(O-H) disappears, indicating deprotonation and coordination of the oxygen atom. koreascience.kr Furthermore, the characteristic ν(C=N) stretching vibration of the azomethine group often shifts to a lower frequency, which signifies the coordination of the imine nitrogen to the central metal ion. asianpubs.orgkoreascience.kr These ligands can be tridentate (ONO) or tetradentate (ONNO), depending on the amine used in their synthesis. asianpubs.orgtandfonline.comsemanticscholar.org

Thiosemicarbazone derivatives are formed by the reaction of this compound with a thiosemicarbazide. These ligands are known for their versatile coordination behavior due to the presence of nitrogen and sulfur donor atoms in addition to the phenolic oxygen. tandfonline.com

The chelation mode of thiosemicarbazone ligands can vary depending on the metal ion and reaction conditions. In some mixed ligand zinc(II) complexes, the this compound thiosemicarbazone acts as a monodentate ligand, coordinating only through the thione sulfur atom. researchgate.nettandfonline.com In other cases, particularly with nickel(II), the thiosemicarbazone can behave as a dibasic, tridentate ONS chelating agent, coordinating through the deprotonated phenolic oxygen, the azomethine nitrogen, and the thione sulfur atom. rsc.orgresearchgate.netfigshare.com This flexibility allows for the formation of complexes with different geometries and coordination numbers.

Structural and Electronic Properties of Metal-5-Chloro-2-hydroxybenzophenone Complexes

The structural and electronic properties of these metal complexes are diverse and are investigated using a range of techniques including single-crystal X-ray diffraction, magnetic susceptibility measurements, and electronic spectroscopy.

The molecular structure of this compound itself features an intramolecular hydrogen bond, with the two aromatic rings inclined at a significant angle to each other. researchgate.net This inherent structure influences the conformation of the resulting ligands and their complexes.

For transition metal complexes, a variety of geometries are observed. For example, nickel(II) complexes with thiosemicarbazone derivatives have been shown to adopt a square planar geometry, with the Ni(II) ion coordinated to the O, N, and S atoms of the thiosemicarbazone and a phosphorus atom from a triphenylphosphine co-ligand. rsc.orgresearchgate.net X-ray diffraction studies on a zinc(II) complex with a thiosemicarbazone ligand revealed a distorted square-pyramidal geometry. researchgate.nettandfonline.com Other proposed geometries based on spectral and magnetic data include octahedral for certain Fe(III), Co(II), and Ni(II) complexes and square pyramidal for Mn(III) complexes. semanticscholar.orgasianpubs.org The electronic spectra of these complexes show d-d transitions that are characteristic of their specific geometry. asianpubs.org

The electronic properties, such as redox behavior, have been studied using techniques like cyclic voltammetry. rsc.orgresearchgate.net These studies on nickel(II) thiosemicarbazone complexes show that the redox processes are significantly influenced by the central metal ion and the nature of the substituents on the ligand. rsc.orgresearchgate.netfigshare.com Both metal-centered and ligand-centered redox processes have been observed. figshare.com Density Functional Theory (DFT) calculations have also been employed to understand the electronic structure, polarizability, and frontier orbital energies of these complexes. researchgate.nettandfonline.com

Coordination Geometries and Bonding Parameters

The coordination geometry of metal complexes containing this compound-derived ligands is highly dependent on the metal ion, the specific ligand structure, and the presence of co-ligands. X-ray crystallography has been instrumental in elucidating these structures, revealing a range of coordination numbers and geometries from square planar to octahedral and distorted polyhedra.

Schiff base ligands derived from this compound can form complexes with various metals, including Cu(II), Ni(II), Zn(II), Co(II), and Ru(III). tandfonline.comsci-hub.se For instance, zinc(II) complexes with thiosemicarbazone ligands derived from this compound have been synthesized and characterized. tandfonline.com In one such complex, [Zn(L)(acac)₂], where L is the thiosemicarbazone ligand and acac is acetylacetonate (B107027), the ligand coordinates to the zinc(II) ion as a monodentate agent through the sulfur atom. tandfonline.comresearchgate.net This results in a distorted square-pyramidal geometry around the zinc center, which is coordinated to the sulfur atom and four oxygen atoms from the two acetylacetonate moieties. tandfonline.comresearchgate.net

Another study detailed a zinc(II) complex, [ZnI(2,2′-bipy)(chb)], where 'chb' is the deprotonated this compound. doi.org This complex features a five-coordinate zinc ion in a distorted square pyramidal geometry. doi.org

Nickel(II) complexes with Schiff base ligands derived from this compound and N-substituted thiosemicarbazones, along with triphenylphosphine as a co-ligand, exhibit a square planar geometry. rsc.org Single-crystal X-ray diffraction confirmed that the nickel(II) ion is coordinated by the oxygen, nitrogen, and sulfur atoms of the thiosemicarbazone ligand and the phosphorus atom of triphenylphosphine. rsc.org In contrast, a nickel(II) complex with a potentially pentadentate Schiff base ligand derived from this compound and 4-azaoctane-1,8-diamine was found to have a five-coordinate geometry, intermediate between square pyramidal and trigonal bipyramidal.

Copper(II) complexes also display varied coordination environments. Binuclear copper(II) complexes bridged by the phenolic oxygens of an N-n-butyl Schiff base derivative of this compound have been reported. rsc.org In these complexes, each copper atom exists in a four-coordinated, approximately planar ligand environment. rsc.org A five-coordinate copper(II) complex with a Schiff base ligand analogous to the nickel(II) complex mentioned above was also synthesized, with a geometry closer to square pyramidal.

The table below summarizes crystallographic data for selected metal complexes incorporating ligands derived from this compound.

| Complex | Metal Ion | Coordination Geometry | Key Bonding Parameters (Å) | Reference |

| [Ni(acpn)] | Ni(II) | Trigonal Bipyramidal | a=11.084, b=18.224, c=14.197, β=92.57° | |

| [Cu(acpn)] | Cu(II) | Square Pyramidal | a=11.065, b=18.481, c=14.019, β=93.53°, Apical bond: 2.291 | |

| [Ni(L¹)(PPh₃)] (L¹ = thiosemicarbazone derivative) | Ni(II) | Square Planar | Ni-P = 2.204, Ni-S = 2.155, Ni-O = 1.854, Ni-N = 1.838 | rsc.org |

| [ZnI(2,2′-bipy)(chb)] | Zn(II) | Distorted Square Pyramidal | τ₅ = 0.016-0.03 (where 0 is ideal square pyramidal) | doi.org |

| bis[bromo-(N-n-butyl-5-chloro-α-phenyl-2-hydroxybenzylidene)aminato-µ-O-copper(II)] | Cu(II) | Four-coordinate, Planar | Binuclear, bridged by phenolic oxygens. | rsc.org |

Table generated from research findings. Note: 'acpn' refers to the pentadentate ligand from 4-azaoctane-1,8-diamine and this compound.

Magnetic Properties and Spectroscopic Signatures of Complexes

The magnetic and spectroscopic properties of metal complexes of this compound are dictated by the nature of the metal ion, its oxidation state, and the coordination environment.

Magnetic Properties: The magnetic moments of these complexes provide insight into the number of unpaired electrons and the geometry. For instance, a high-spin nickel(II) complex with a pentadentate Schiff base ligand derived from this compound exhibited a magnetic moment of 3.2 BM at room temperature, consistent with a high-spin d⁸ configuration in a five-coordinate environment. In contrast, square planar nickel(II) complexes with thiosemicarbazone derivatives are diamagnetic, as expected for a low-spin d⁸ configuration in this geometry. rsc.org

Binuclear copper(II) complexes with Schiff base derivatives of this compound have shown antiferromagnetic interactions between the copper centers, which are bridged by phenolic oxygen atoms. rsc.org The strength of this interaction is dependent on the precise geometry of the Cu₂O₂ bridge. rsc.org Ruthenium(III) complexes with unsymmetrical Schiff bases from this compound have magnetic moments that indicate a single unpaired electron in a low-spin d⁵ configuration within an octahedral geometry. koreascience.kr

Spectroscopic Signatures:

Infrared (IR) Spectroscopy: IR spectra are crucial for confirming the coordination of the ligand to the metal ion. In the free ligand, a broad band corresponding to the phenolic O-H stretch is observed, which typically disappears upon complexation due to deprotonation and coordination of the phenolic oxygen. The C=O stretching frequency of the benzophenone (B1666685) moiety may also shift upon coordination. For Schiff base derivatives, a key indicator of complex formation is the shift in the C=N (azomethine) stretching frequency.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of these complexes reveal information about the coordination geometry and the nature of the metal-ligand bonding. For the five-coordinate nickel(II) complex [Ni(acpn)], absorption bands in dichloromethane (B109758) solution were observed at 16250, 10400, 8200, and 5200 cm⁻¹, which are characteristic of a high-spin configuration. The analogous copper(II) complex, [Cu(acpn)], showed bands at 16500 (shoulder) and 14200 cm⁻¹.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic complexes, such as those of Cu(II). The EPR spectra of Cu(II) complexes can provide detailed information about the coordination environment and the nature of the metal-ligand bonds. For certain binuclear copper(II) complexes of this compound derivatives, EPR spectra at both room temperature and 77 K only revealed signals attributable to trace amounts of a monomeric parent complex, with the binuclear species being EPR-silent due to strong antiferromagnetic coupling. rsc.org

| Complex Type | Metal Ion | Magnetic Property | Key Spectroscopic Data (cm⁻¹) | Reference |

| [Ni(acpn)] | Ni(II) | Paramagnetic (3.2 BM) | UV-Vis: 16250, 10400, 8200, 5200 (in CH₂Cl₂) | |

| [Cu(acpn)] | Cu(II) | Paramagnetic | UV-Vis: 16500 (sh), 14200 (in CH₂Cl₂) | |

| [Ni(L)(PPh₃)] | Ni(II) | Diamagnetic | Characterized by ¹H and ³¹P NMR | rsc.org |

| Binuclear Cu(II) Schiff Base Complex | Cu(II) | Antiferromagnetic | EPR silent (binuclear), trace monomer signal observed | rsc.org |

| [Ru(CHBPH-TP)Cl₂] | Ru(III) | Paramagnetic (Low-spin d⁵) | Octahedral geometry suggested by IR and conductivity studies | koreascience.kr |

Table generated from research findings. Note: 'acpn' and 'L' refer to specific Schiff base ligands derived from this compound.

Catalytic Applications and Mechanistic Insights of this compound Metal Complexes

While the primary focus of research on this compound metal complexes has been on their synthesis and structural characterization, some studies have explored their potential in catalysis. Schiff base complexes, in particular, are known to be effective catalysts for various organic transformations. uchile.cl

Ruthenium(III) complexes containing unsymmetrical Schiff base ligands derived from this compound have demonstrated catalytic activity in the oxidation of styrene (B11656). koreascience.kr Specifically, complexes like [Ru(CHBPH-TP)Cl₂], where CHBPH-TP is a ligand formed from this compound, 1,2-diaminobenzene, and 2-thiophenecarbaldehyde, catalyze the oxidation of styrene using sodium hypochlorite (B82951) as the oxidant in the presence of a phase transfer agent. koreascience.kr The major reaction pathway was found to be the oxidative cleavage of the C=C bond, yielding benzaldehyde (B42025) as the primary product. koreascience.kr The proposed octahedral geometry and the low-spin d⁵ configuration of the Ru(III) center are crucial for this catalytic activity. koreascience.kr

The mechanism of such oxidation reactions often involves the formation of a high-valent metal-oxo species. In the case of the ruthenium-catalyzed styrene oxidation, it is proposed that the Ru(III) complex is first oxidized by sodium hypochlorite to a higher oxidation state, likely a Ru(V)=O species. This powerful oxidizing agent then attacks the double bond of the styrene molecule, leading to the cleavage product. The phase transfer catalyst facilitates the transfer of the hypochlorite oxidant from the aqueous phase to the organic phase where the catalyst and substrate reside.

While specific mechanistic studies on this compound complexes are limited, insights can be drawn from related systems. For example, the oxidation of C-H bonds catalyzed by other transition metal complexes with oxidants like m-chloroperoxybenzoic acid (m-CPBA) can proceed through various pathways, including concerted mechanisms or rebound processes involving metal-oxyl species, often avoiding free-radical pathways which lead to lower selectivity. rsc.org The electronic properties of the ligands, such as those conferred by the chloro- and benzoyl- substituents in this compound, can modulate the redox potential of the metal center and influence the reactivity and selectivity of the catalytic process.

Furthermore, the enzymatic dehydrochlorination of 5-chloro-2-hydroxyhydroquinone, a related compound, has been studied in detail. nih.gov The mechanism involves a His-Asp catalytic dyad that initiates the reaction through general base catalysis, abstracting a proton and leading to the spontaneous loss of a chloride ion. nih.gov Although this is an enzymatic process, it highlights the chemical lability of the chloro-substituted aromatic ring, a feature that could potentially be exploited in synthetic catalytic systems based on this compound metal complexes.

Photochemistry and Photophysical Processes of 5 Chloro 2 Hydroxybenzophenone

Mechanisms of Ultraviolet Radiation Absorption and Photostabilization by 5-Chloro-2-hydroxybenzophenone

This compound is a member of the 2-hydroxybenzophenone (B104022) class of UV absorbers, which are widely recognized for their photostability. beilstein-journals.org The primary mechanism for their function involves the absorption of UV radiation and the subsequent dissipation of the absorbed energy through non-destructive pathways. beilstein-journals.orglongchangchemical.com The presence of a hydroxyl group ortho to the carbonyl group is crucial for this process. longchangchemical.com

The photostabilization mechanism relies on the formation of an intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen. longchangchemical.com Upon absorption of UV photons, the molecule undergoes a series of transformations that effectively convert the electronic excitation energy into harmless thermal energy. longchangchemical.comresearchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT) Dynamics and Photostability

A key process in the photoprotective action of this compound is Excited-State Intramolecular Proton Transfer (ESIPT). nih.govtubitak.gov.tr In its ground state, the molecule exists in an enol form, stabilized by an intramolecular hydrogen bond. nih.govresearchgate.net Upon photoexcitation, a proton is rapidly transferred from the hydroxyl group to the carbonyl oxygen, forming an excited-state keto tautomer. nih.govresearchgate.netebi.ac.uk

This ESIPT process occurs on an ultrafast timescale, typically within femtoseconds to picoseconds. researchgate.net The resulting excited keto form is unstable and quickly returns to the ground state through non-radiative pathways, followed by a reverse proton transfer to regenerate the original enol form. researchgate.netebi.ac.uk This cyclical process allows the molecule to dissipate large amounts of UV energy without undergoing permanent chemical change, thus conferring high photostability. researchgate.net The efficiency of this process is a major reason for the use of 2-hydroxybenzophenones as UV stabilizers. researchgate.net

Energy Dissipation Pathways of Photoexcited States

Following the absorption of UV radiation and the initial ESIPT, the photoexcited this compound molecule must efficiently dissipate the excess energy to return to its ground state. The primary energy dissipation pathway is through non-radiative decay. researchgate.net After the formation of the excited keto tautomer, the molecule undergoes internal conversion, a process where it transitions from a higher electronic state to a lower one without the emission of light. researchgate.net

This internal conversion is often facilitated by molecular vibrations and rotations, which help to dissipate the energy as heat into the surrounding environment. researchgate.net The molecule may also undergo torsional motions, particularly around the bond connecting the two phenyl rings, which further aids in the rapid and efficient dissipation of the absorbed energy. researchgate.net This entire cycle of absorption, ESIPT, and energy dissipation happens very quickly, allowing a single molecule to absorb and safely dissipate multiple UV photons in a short amount of time. researchgate.net

Triplet State Characteristics and Phosphorescence Phenomena of this compound

While the primary deactivation pathway for photoexcited this compound is through rapid internal conversion from the singlet excited state, the molecule can also undergo intersystem crossing to the triplet state. nih.gov Studies on benzophenone (B1666685) derivatives, including this compound (also known as BP-7), have been conducted in rigid solutions at low temperatures (77 K) to investigate their triplet state properties. nih.gov

Under these conditions, the phosphorescence spectra can be observed, which provides information about the energy and lifetime of the lowest excited triplet state (T1). nih.gov The triplet-triplet absorption spectra have also been recorded in solution at room temperature. nih.gov

| Parameter | Value | Conditions |

| Triplet State (T1) Energy Level | Determined from the first peak of phosphorescence | Rigid solution at 77 K |

| Triplet State (T1) Lifetime | Determined from the first peak of phosphorescence | Rigid solution at 77 K |

Table 1: Triplet State Properties of this compound. Data derived from studies on benzophenone derivatives. nih.gov

Photosensitization Mechanisms and Singlet Oxygen Generation by this compound

Although 2-hydroxybenzophenones are designed to be photostable, they can act as photosensitizers under certain conditions, leading to the generation of reactive oxygen species like singlet oxygen (¹O₂). nih.gov This occurs when the excited triplet state of the benzophenone derivative transfers its energy to ground-state molecular oxygen (a triplet state), promoting it to the highly reactive singlet state. epj-conferences.org

The generation of singlet oxygen by photosensitization with this compound has been observed in acetonitrile (B52724) at room temperature. nih.gov The time-resolved near-infrared emission spectrum of the generated singlet oxygen can be detected. nih.gov While the ESIPT mechanism is the dominant and desired pathway for energy dissipation, the potential for photosensitization and singlet oxygen generation is a factor to consider in the application of these compounds, as singlet oxygen can contribute to the degradation of the polymer matrix the UV absorber is intended to protect. longchangchemical.comnih.gov The efficiency of singlet oxygen generation can be influenced by the wavelength of excitation. epj-conferences.org

Photoinitiated Polymerization Processes Involving this compound

Benzophenone and its derivatives are well-known photoinitiators for polymerization reactions. pschemicals.commdpi.com They belong to the class of Type II photoinitiators, which generate free radicals through a bimolecular reaction. mdpi.com Upon UV irradiation, the benzophenone is excited to its triplet state and then abstracts a hydrogen atom from a co-initiator (often an amine) to form two radicals that can initiate polymerization. pschemicals.commdpi.com

However, the presence of the phenolic hydroxyl group in 2-hydroxybenzophenones like this compound can interfere with photoinitiated radical polymerization. longchangchemical.com This is because the phenolic hydroxyl group can act as a radical scavenger, which can inhibit the curing process of coatings. longchangchemical.com Despite this, this compound has been mentioned in the context of copolymerizable photoinitiators. google.com In some systems, the UV absorbing properties of the benzophenone moiety are utilized in conjunction with a separate photoinitiator. researchgate.net

Photo-Fries Rearrangement Reactions of this compound Derivatives

The photo-Fries rearrangement is a photochemical reaction where a phenyl ester is converted into a hydroxy aryl ketone upon exposure to UV light. wikipedia.orgsigmaaldrich.com This reaction proceeds through a radical mechanism and can yield both ortho and para isomers. wikipedia.org

While this compound itself is a product of such a rearrangement, derivatives of it can be formed through this process. For example, the irradiation of para-substituted aryl benzoates can lead to the formation of 5-substituted-2-hydroxybenzophenones. unipv.itrug.nl Studies have shown that conducting the photo-Fries rearrangement in micellar media can significantly enhance the selectivity towards the formation of the 2-hydroxybenzophenone derivatives, with yields often exceeding 90%. unipv.itrug.nl This method provides a synthetically useful route to various substituted 2-hydroxybenzophenones. rug.nlconicet.gov.ar

| Reactant | Product | Reaction Condition | Selectivity |

| p-Substituted Phenyl Benzoate (B1203000) | 5-Substituted-2-hydroxybenzophenone | UV irradiation in micellar solution | High selectivity for the 2-hydroxybenzophenone derivative |

Table 2: Example of Photo-Fries Rearrangement to Form 2-Hydroxybenzophenone Derivatives. unipv.itrug.nl

Biological Activity and Medicinal Chemistry Applications of 5 Chloro 2 Hydroxybenzophenone Derivatives

Antimicrobial Activities of 5-Chloro-2-hydroxybenzophenone Derivatives

The quest for novel antimicrobial agents has led researchers to investigate the potential of this compound derivatives. These compounds have shown encouraging results against a variety of microbial pathogens.

Antibacterial Mechanisms and Spectrum of Activity

Derivatives of this compound have demonstrated notable antibacterial properties. The core structure, featuring a halogen (chlorine), a hydroxyl group, and a benzophenone (B1666685) skeleton, is thought to be crucial for its activity. The presence of these functional groups can render the molecule electron-deficient, which may affect its reactivity and interactions with bacterial cells. Preliminary studies suggest that these compounds may exert their antibacterial effect by inhibiting essential enzymes within the bacteria or by disrupting the integrity of the cell membrane.

Research has shown that certain sulfonamide derivatives incorporating a 5-chloro-2-hydroxybenzoic acid scaffold exhibit in vitro activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide has been identified as a particularly active compound against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) ranging from 15.62 to 31.25 µmol/L. nih.gov Another derivative, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, has shown good activity against Mycobacterium kansasii. nih.gov The antibacterial efficacy of these derivatives is often linked to the nature and position of substituents on the benzophenone core.

The table below summarizes the antibacterial activity of selected this compound derivatives.

| Compound Name | Bacterial Strain | Activity (MIC) | Reference |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MSSA) | 15.62-31.25 µmol/L | nih.gov |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MRSA) | 15.62-31.25 µmol/L | nih.gov |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 µmol/L | nih.gov |

Antifungal and Antiviral Properties

The antimicrobial spectrum of this compound derivatives extends to antifungal and potentially antiviral activities. While research in these areas is less extensive compared to their antibacterial properties, initial findings are promising.

Some studies on related benzophenone structures have indicated general antifungal activity. mdpi.com However, specific investigations into this compound derivatives have shown that their antifungal potency can be weak. nih.gov For example, a study evaluating a series of sulfonamide derivatives of 5-chloro-2-hydroxybenzoic acid found them to have almost no antifungal activity. nih.gov

Regarding antiviral properties, the broader class of benzophenones has been reported to possess antiviral activity. nih.gov Thiosemicarbazone derivatives, which can be synthesized from benzophenones, and their metal complexes have been reviewed for their potential antiviral applications. nih.govmedchemexpress.com However, specific studies focusing on the antiviral effects of this compound derivatives are limited, and this remains an area for future investigation.

Anticancer and Antitumor Potentials and Mechanisms of Action

A significant body of research highlights the potential of this compound derivatives as anticancer and antitumor agents. Their mechanisms of action are multifaceted, often involving the induction of programmed cell death and interference with key cellular signaling pathways.